

Technical Guide: The Antiparasitic Spectrum of ELQ-316

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Compound of Interest

Compound Name: **ELQ-316**

Cat. No.: **B15561173**

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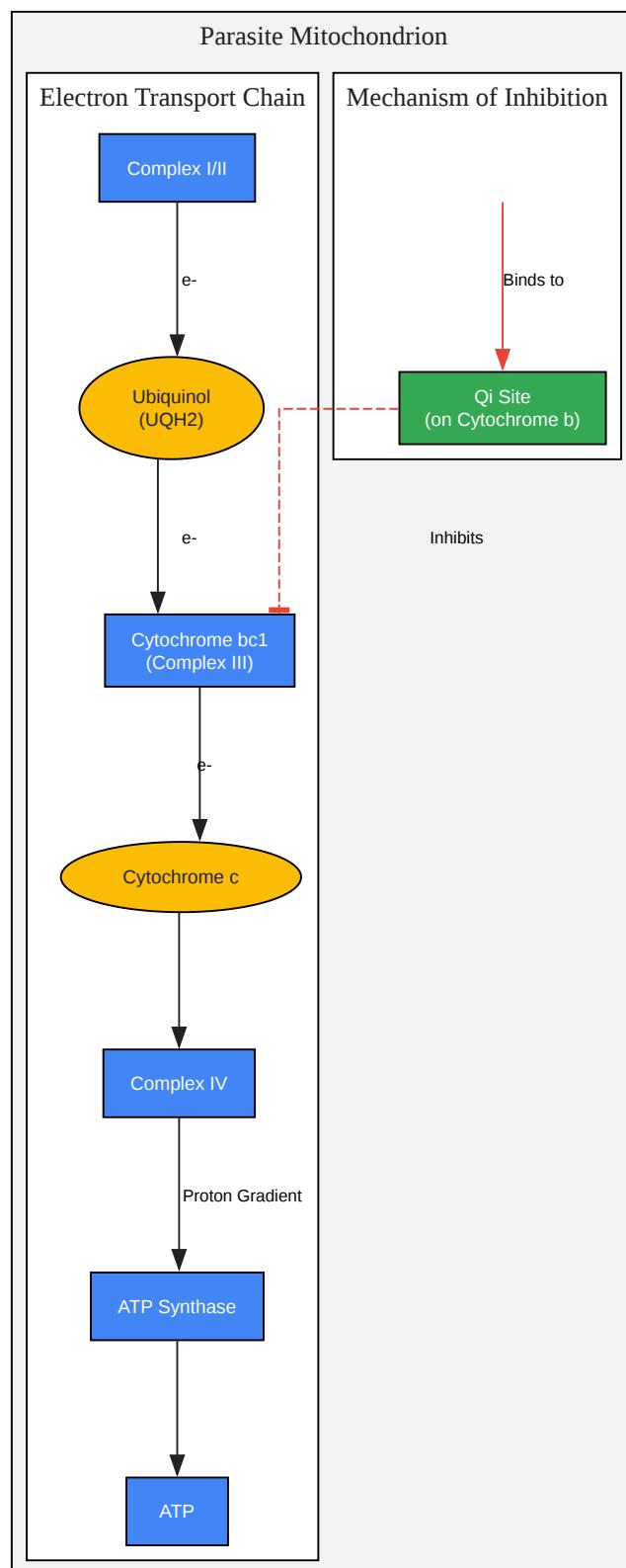
Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiparasitic activity of **ELQ-316**, an endochin-like quinolone (ELQ). The document details its mechanism of action, summarizes its efficacy against a range of parasites through quantitative data, outlines key experimental methodologies, and provides visual representations of its mode of action and experimental workflows.

Core Mechanism of Action: Cytochrome bc1 Complex Inhibition

ELQ-316 is a potent antiparasitic agent that functions by selectively inhibiting the mitochondrial cytochrome bc1 (Complex III) of apicomplexan parasites.^{[1][2]} This complex is a critical component of the electron transport chain, responsible for generating the mitochondrial membrane potential required for ATP synthesis.

The primary target of **ELQ-316** is the quinone reduction site (Qi site) within cytochrome b, a key subunit of the cytochrome bc1 complex.^{[3][4][5]} By binding to the Qi site, **ELQ-316** obstructs the electron transfer from ubiquinol to cytochrome c, which disrupts mitochondrial respiration and collapses the mitochondrial membrane potential. This ultimately leads to the inhibition of pyrimidine biosynthesis and parasite death.^{[6][7]} Genetic studies in *Toxoplasma gondii* have confirmed this mechanism; a Thr222-Pro amino acid substitution in the cytochrome b Qi site confers significant resistance to **ELQ-316**.^{[4][8]}

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Caption: Mechanism of **ELQ-316** action on the parasite's mitochondrial electron transport chain.

Spectrum of Activity and Efficacy

ELQ-316 has demonstrated broad and potent activity against a variety of apicomplexan parasites, often in the picomolar to low nanomolar range in vitro. It is effective against both acute and latent stages of infection for some parasites.[\[9\]](#)[\[10\]](#)

ELQ-316 is exceptionally potent against *T. gondii*, the causative agent of toxoplasmosis. It is effective against both the rapidly replicating tachyzoites in acute infections and the bradyzoites within tissue cysts characteristic of latent infections.[\[9\]](#)[\[11\]](#) Its high efficacy and selectivity for the parasite's cytochrome b over the human equivalent make it a promising clinical candidate.[\[11\]](#)

Assay Type	Strain	Metric	Value	Reference
In Vitro Growth Inhibition	2F (β -galactosidase)	IC50	0.007 nM	[9]
In Vitro Growth Inhibition	RH Δuprt (parental)	IC50	3.4 nM	[3]
In Vitro Growth Inhibition	RH (T222P mutation)	IC50	155 nM	[3]
In Vitro Growth Inhibition	-	IC50	0.35 nM	[6]
Mitochondrial Respiration	RH Δuprt (parental)	EC50	41 pM	[3]
Mitochondrial Respiration	RH (T222P mutation)	EC50	9.0 nM	[3]
In Vivo (Acute Murine Model)	-	ED50	0.08 mg/kg	[9]

ELQ-316 shows significant inhibitory activity against several species of *Babesia*, the parasites responsible for babesiosis in both animals and humans. Its efficacy has been demonstrated in

in vitro cultures of multiple clinically relevant species.[12][13][14]

Parasite Species	Assay Type	Metric	Value	Reference
Babesia bovis	In Vitro Growth (72h)	IC50	0.07 nM - 0.1 nM	[1][12]
Babesia bovis	In Vitro Growth (96h)	IC50	654.9 nM	[1]
Babesia bigemina	In Vitro Growth (72h)	IC50	0.01 nM	[12][13]
Babesia bigemina	In Vitro Growth (96h)	IC50	48.10 nM	[2]
Babesia caballi	In Vitro Growth (72h)	IC50	0.002 nM	[12][13]
Babesia microti	-	-	Effective	[1][13]

The endochin-like quinolone class, including **ELQ-316**, exhibits high antimalarial potency.[1] These compounds are active against multiple life-cycle stages of Plasmodium parasites, making them valuable for treatment, prophylaxis, and transmission-blocking strategies.[14][15]

Parasite Species	Assay Type	Metric	Value	Reference
Plasmodium falciparum	In Vitro	IC50	As low as 0.1 nM	[9]
Plasmodium knowlesi	In Vitro	EC50	< 100 nM	[16]

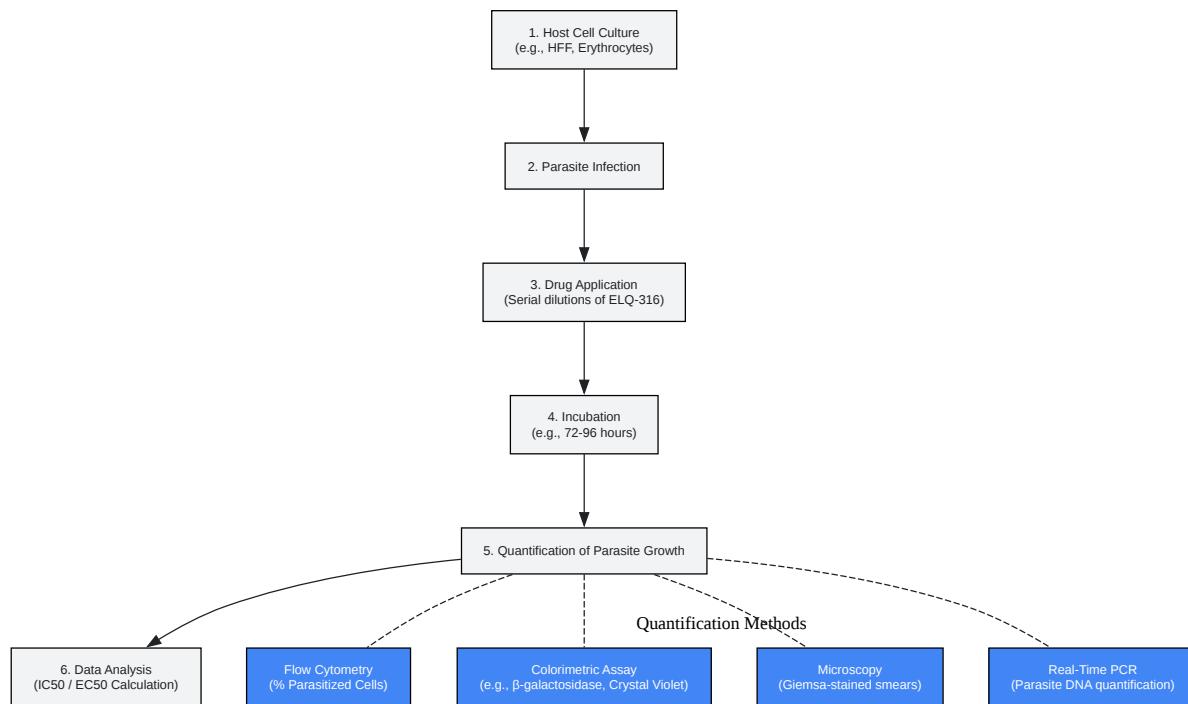
The activity of **ELQ-316** extends to other significant apicomplexan parasites, highlighting its broad-spectrum potential.

Parasite Species	Assay Type	Metric	Value	Reference
Theileria equi	In Vitro Growth (72h)	IC50	0.02 nM	[12][13]
Besnoitia besnoiti	In Vitro Proliferation (3 days)	IC50	7.97 nM	[6]
Neospora caninum	In Vitro Growth Inhibition	IC50	0.66 nM	[6]
Neospora caninum	In Vitro Proliferation (72h)	EC50	1.55 nM	[5]

Experimental Protocols

The following sections describe the general methodologies used to determine the efficacy of **ELQ-316**.

A generalized workflow is used to assess the in vitro activity of **ELQ-316** against intracellular parasites.

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Caption: Generalized workflow for in vitro antiparasitic drug screening.

- **Toxoplasma gondii Cell Lysis Assay:** Host cells, such as human foreskin fibroblasts (HFF), are cultured and infected with *T. gondii*. Following infection, the cultures are treated with a range of **ELQ-316** concentrations. After a set incubation period (e.g., 72 hours), the degree of host cell lysis caused by parasite proliferation is quantified using a crystal violet staining assay. The absorbance is read, and the IC₅₀ value is calculated as the concentration of the drug that inhibits 50% of cell lysis compared to untreated controls.[3]
- **Babesia spp. Erythrocyte Culture Assay:** Babesia parasites are cultured in vitro in erythrocytes. These cultures are treated with various concentrations of **ELQ-316**. Parasite growth is monitored over several days (e.g., 96 hours). The percentage of parasitized erythrocytes (parasitemia) is determined daily by microscopic examination of Giemsa-stained blood smears or by flow cytometry using a DNA-intercalating dye.[1][14] The IC₅₀ is then calculated based on the reduction in parasitemia.
- **Besnoitia besnoiti qPCR Assay:** Host cells (HFF) are infected with *B. besnoiti* tachyzoites and subsequently treated with serial dilutions of **ELQ-316**. After a 3-day treatment period, total DNA is purified from the cultures. The parasite load is quantified using quantitative real-time PCR (qPCR) targeting a specific parasite gene. IC₅₀ values are determined by comparing the parasite DNA levels in treated versus untreated samples.[6]
- **Acute Toxoplasmosis Model:** Mice are infected with a lethal dose of tachyzoites from a virulent *T. gondii* strain. Treatment with **ELQ-316**, typically administered orally, begins shortly after infection. Efficacy is measured by the survival rate of the treated mice compared to a vehicle-treated control group. The 50% effective dose (ED₅₀) is calculated as the dose required to protect 50% of the animals from death.[9][17]
- **Latent (Chronic) Toxoplasmosis Model:** To assess activity against the cyst form of the parasite, mice are infected with a cyst-forming strain of *T. gondii*. The infection is allowed to establish for several weeks to ensure the formation of brain cysts. Mice are then treated with **ELQ-316** for an extended period (e.g., 16 days). Efficacy is determined by quantifying the number of brain cysts in treated animals compared to controls. The brains are homogenized and the cysts are counted microscopically.[9][17]
- **Mitochondrial Fraction Isolation:** Mitochondria are isolated from purified parasite tachyzoites through nitrogen cavitation and differential centrifugation.

- Enzyme Activity Measurement: The activity of the cytochrome bc1 complex is measured spectrophotometrically by monitoring the reduction of cytochrome c. This reaction is initiated by the addition of a substrate like decylubiquinol.
- Inhibition Analysis: The assay is performed in the presence of varying concentrations of **ELQ-316**. The rate of cytochrome c reduction is measured, and the EC50 value is determined as the drug concentration that causes a 50% reduction in the enzyme's catalytic activity.[3][9]

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